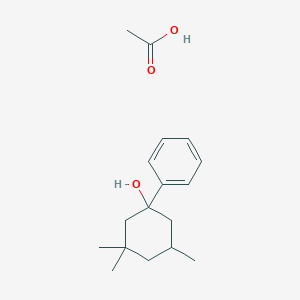
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C17H26O2. It is also known as Cyclohexanol, 3,3,5-trimethyl-1-phenyl-, acetate. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with phenyl and trimethyl groups, and an acetate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of 3,3,5-trimethyl-1-phenylcyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The phenyl and trimethyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog without the phenyl and trimethyl substitutions.
Phenylcyclohexanol: Lacks the acetate group but contains the phenyl substitution.
Trimethylcyclohexanol: Contains the trimethyl groups but lacks the phenyl and acetate groups.
Uniqueness
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethyl groups enhances its hydrophobicity, while the acetate group provides reactivity for further chemical modifications.
Eigenschaften
CAS-Nummer |
823813-34-9 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-9-14(2,3)11-15(16,10-12)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,16H,9-11H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
HPXRMBNSWLTMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C2=CC=CC=C2)O)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




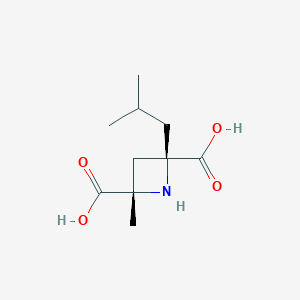
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
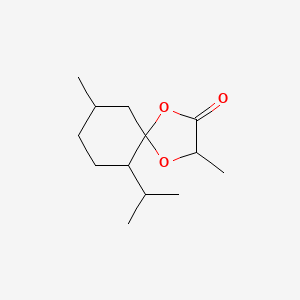
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
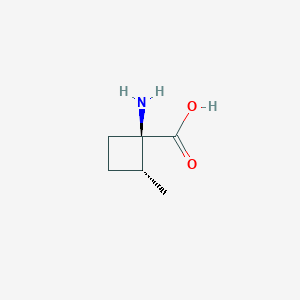
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
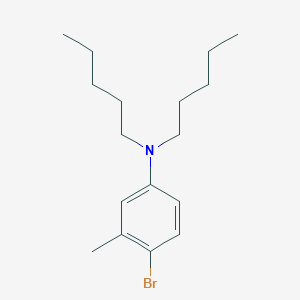
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
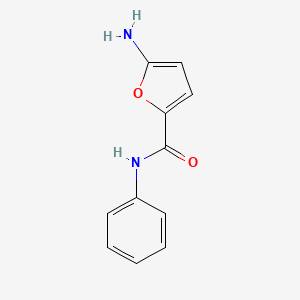
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
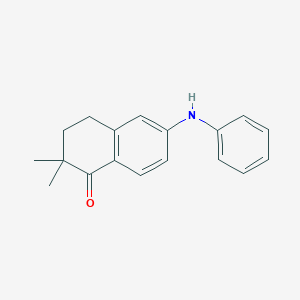
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
